
2-Chloro-3-(methylamino)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methylamino)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 2-position, a methylamino group at the 3-position, and a carboxylic acid group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)isonicotinic acid typically involves the chlorination of isonicotinic acid followed by the introduction of the methylamino group. One common method involves the use of citrazinic acid, (CH3)4NCl, and triphosgene in a reactor, which is heated to the reaction temperature and maintained for 10-12 hours. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(methylamino)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-Chloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methylamino)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the formation of certain enzymes or proteins, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
2-Chloro-3-(methylamino)isonicotinic acid can be compared with other isonicotinic acid derivatives, such as:
Isoniazid: A well-known antimicrobial agent used in the treatment of tuberculosis.
N-cyanomethyl-2-chloroisonicotinic acid: Another potent plant immune inducer.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
| 2089292-36-2 | |
Formule moléculaire |
C7H7ClN2O2 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-4(7(11)12)2-3-10-6(5)8/h2-3,9H,1H3,(H,11,12) |
Clé InChI |
WATPWZVPLCOABY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CN=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


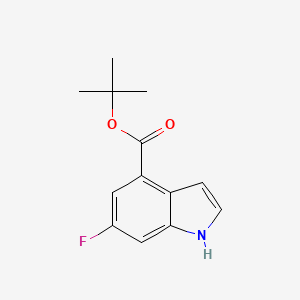
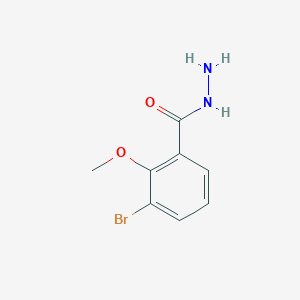
![3,5-Dibromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13659048.png)

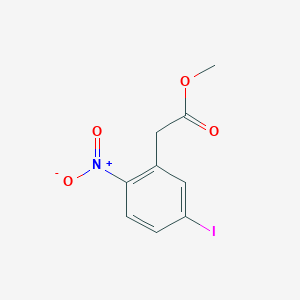
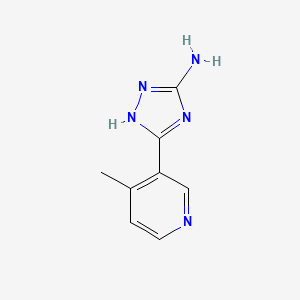
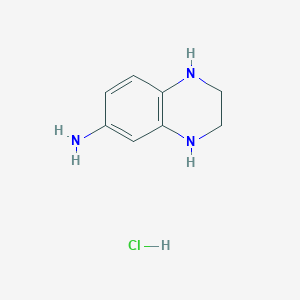
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
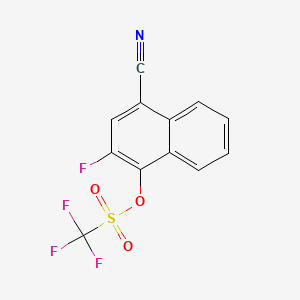
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
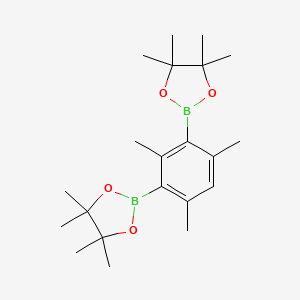
![3,4-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13659125.png)
